6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRXKAVFSMKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data from various studies, and includes tables summarizing key findings.

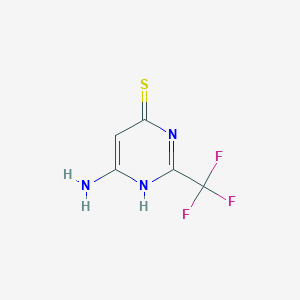

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a trifluoromethyl group and a thiol functional group, which are significant for its biological activity.

Biological Activity Overview

The biological activities of pyrimidine derivatives, including this compound, have been extensively studied. Key areas of focus include:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves inhibition of specific enzymes or pathways critical to cancer cell survival .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies. The following table summarizes the results of key studies assessing its antibacterial activity:

Anticancer Activity

Research on the anticancer properties of this compound reveals its potential as an antitumor agent. The following table outlines findings related to its anticancer effects:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the trifluoromethyl and thiol groups can significantly influence their potency and selectivity against various pathogens and cancer cells.

- Trifluoromethyl Group : This group enhances lipophilicity, facilitating better membrane penetration.

- Thiol Group : The presence of a thiol group has been associated with increased reactivity towards cellular targets, enhancing antimicrobial effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Efficacy : A study conducted by Pasha et al. demonstrated that this compound effectively inhibited growth in several Gram-positive bacteria, with a notable zone of inhibition measured against Bacillus subtilis.

- Cancer Research : In vitro studies on HeLa cells revealed that treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

The trifluoromethyl group stabilizes the transition state during oxidation, enhancing reaction rates compared to non-fluorinated analogs .

Nucleophilic Substitution

The thiol group acts as a nucleophile, reacting with electrophiles:

Alkylation

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH<sub>3</sub>I | DMF, K<sub>2</sub>CO<sub>3</sub>, 50°C | 4-Methylthio derivative | 88% | |

| Benzyl bromide | EtOH, RT | S-Benzylated pyrimidine | 78% |

Aryl Substitution

Reacts with aryl halides under Ullmann or Buchwald-Hartwig conditions:

pythonExample: 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol + 4-bromotoluene → 4-(p-Tolylthio)pyrimidine derivative (CuI, L-proline, 100°C, 12h) Yield: 65% [7][9]

Condensation Reactions

The amino and thiol groups participate in cyclocondensation:

Metal Complexation

The sulfur atom coordinates transition metals, forming stable complexes:

Electrophilic Substitution

The pyrimidine ring undergoes halogenation or nitration at specific positions:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Cl<sub>2</sub> (g) | C5 | 5-Chloro derivative | 60% | |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | 5-Nitro derivative | 55% |

The trifluoromethyl group deactivates the ring, directing electrophiles to the C5 position .

Biological Alkylation

In biochemical contexts, the compound reacts with cysteine residues:

pythonExample: 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol + Glutathione (GSH) → S-Heteroarylated GSH adduct (pH 7.4, 37°C) Rate constant (k): 0.15 M<sup>−1</sup>s<sup>−1</sup> [7]

This reactivity underpins its potential as a covalent kinase inhibitor .

Key Reactivity Trends

-

Thiol Group : Dominates nucleophilic and oxidative transformations.

-

Amino Group : Facilitates condensation and directs electrophiles to C5.

-

Trifluoromethyl Group : Enhances oxidative stability and polarizes the pyrimidine ring .

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and catalysis. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol vary in substituent positions, functional groups, and electronic properties. Below is a detailed comparison:

Positional Isomers and Functional Group Variations

- 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5) Substituents: Amino at position 2, hydroxyl (-OH) at position 4, trifluoromethyl at position 6. Key differences: The hydroxyl group reduces acidity compared to thiol (pKa ~10 vs. ~6.5 for thiols). Applications: Used in agrochemical research due to its stability .

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7)

- Substituents: Thiol at position 2, hydroxyl at position 4, trifluoromethyl at position 6.

- Similarity: Structural similarity score of 0.95 to the target compound .

- Key differences: Thiol and hydroxyl positions are swapped, altering electronic distribution. The thiol at position 2 may enhance metal chelation compared to position 4 .

Substituent Modifications

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol (CAS 1204298-69-0)

- Substituents: Difluoromethyl (-CF₂H) at position 6, methylthio (-SCH₃) at position 2, hydroxyl at position 4.

- Key differences: Difluoromethyl is less electron-withdrawing than trifluoromethyl, reducing metabolic stability. Methylthio provides moderate lipophilicity but lacks the thiol’s reactivity .

- Similarity: Structural similarity score of 0.97, indicating near-isosteric replacement of -CF₃ with -CF₂H .

- 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5) Substituents: Methylthio at position 2, amino at position 6, hydroxyl at position 4. Key differences: Replacement of -CF₃ with -SCH₃ eliminates the strong electron-withdrawing effect, reducing stability and altering pharmacokinetics. Hydroxyl at position 4 decreases acidity compared to thiol .

Ester and Carboxylate Derivatives

- Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1269294-25-8) Substituents: Ethyl ester (-COOEt) at position 4, amino at position 6, trifluoromethyl at position 2. Key differences: The ester group increases lipophilicity (logP ~2.5) compared to thiol (logP ~1.8), making it more suitable as a prodrug. However, the lack of thiol limits redox activity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | pKa (Thiol/Hydroxyl) |

|---|---|---|---|---|

| This compound | C₅H₄F₃N₃S | 195.17 | 1.8 | ~6.5 (SH) |

| 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₄F₃N₃O | 179.10 | 1.2 | ~10 (OH) |

| 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol | C₆H₆F₂N₂OS | 192.19 | 1.5 | ~9.5 (OH) |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | C₈H₈F₃N₃O₂ | 235.16 | 2.5 | - |

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charge development in the pyrimidine ring, which is critical for interactions with electrophilic biological targets .

- Thiol Reactivity : The thiol group enables disulfide bond formation or metal coordination, distinguishing it from hydroxyl- or ester-containing analogs .

- Metabolic Stability : Compounds with trifluoromethyl groups exhibit longer half-lives in vivo compared to methylthio or difluoromethyl analogs, as seen in pharmacokinetic studies .

Preparation Methods

Cyclization to Form Pyrimidine Core

A common approach involves the cyclization of cyanoacetate derivatives with urea or related nitrogen sources in the presence of sodium or other bases under reflux conditions. This method yields 4-pyrimidinedione intermediates, which can be further functionalized.

- Sodium metal is dissolved in anhydrous alcohol (methanol or ethanol).

- Cyanoacetate (methyl or ethyl) is added dropwise to the sodium solution.

- After initial reaction, urea is added and the mixture is refluxed at 65–80 °C for 3–4 hours.

- The reaction mixture is filtered, neutralized, and dried to obtain 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.

This step is crucial to establish the pyrimidine ring with amino groups at position 6 and keto groups at positions 2 and 4 (or 6) depending on substitution.

Conversion to Thiol Group at Position 4

The key step to obtain 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol is the replacement of the oxygen-containing group at position 4 (commonly a keto or carboxylate) with a thiol (-SH) group.

Reported methods for thiolation of pyrimidines include:

- Reaction of pyrimidine-4-one or pyrimidine-4-carboxylate derivatives with sulfur sources such as hydrogen sulfide (H2S), thiourea, or sodium hydrosulfide under controlled conditions.

- Use of alkylation followed by substitution to introduce sulfur at the 4-position, as seen in analogous thioxopyrimidine syntheses. For example, alkylation of 2-thioxopyrimidine derivatives followed by alcoholysis leads to methoxy-substituted pyrimidines, indicating potential pathways for thiol introduction.

While explicit protocols for this compound are limited, analogous sulfur substitutions on pyrimidine rings suggest:

- Starting from ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate, treatment with phosphorus pentasulfide (P2S5) or Lawesson’s reagent can convert the carbonyl at position 4 to a thiocarbonyl, which can then be reduced or hydrolyzed to the thiol.

- Alternatively, nucleophilic substitution of a halogenated intermediate at position 4 with thiolates may be employed.

Representative Synthetic Route Summary

Research Findings and Notes

- The cyclization step is well-established and provides a robust route to the pyrimidine core with amino substitution at position 6.

- Introduction of trifluoromethyl groups is best achieved by using trifluoromethylated precursors to avoid harsh post-cyclization modifications.

- Thiolation at position 4 requires careful selection of sulfurizing agents to avoid degradation of the trifluoromethyl group and amino substituent.

- The use of phase transfer catalysts and solid bases improves yields and reaction efficiency in methylation steps, which may be adapted for thiolation reactions.

- The literature on direct preparation of this compound is limited; however, analogous thioxopyrimidine syntheses provide valuable synthetic insights.

Q & A

Q. What are the common synthetic routes for preparing 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrimidine intermediates (e.g., 4-(trifluoromethyl)pyrimidines) can react with thiourea or thiolating agents under reflux in polar aprotic solvents like DMF or THF . Temperature control (80–120°C) and catalyst selection (e.g., Pd for cross-coupling) significantly affect regioselectivity and yield. Side reactions, such as over-alkylation or oxidation of the thiol group, can be mitigated by inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : The amino (-NH₂) and thiol (-SH) protons appear as broad singlets (δ 5.5–6.5 ppm), while the CF₃ group splits adjacent pyrimidine protons into distinct quartets due to spin-spin coupling .

- FT-IR : Stretching vibrations for S-H (2550–2600 cm⁻¹), C-F (1100–1200 cm⁻¹), and pyrimidine ring C=N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns reflecting loss of -SH or -CF₃ groups .

Q. How can the thiol group in this compound be functionalized for downstream applications?

The thiol moiety undergoes alkylation, acylation, or Michael addition. For instance:

- Alkylation : React with propargyl bromide (1.2 eq) in basic conditions (K₂CO₃, DMF) to introduce propargylsulfanyl groups, enabling click chemistry applications .

- Oxidation : Controlled oxidation with H₂O₂ forms disulfide bridges for polymerizable derivatives .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of this compound?

X-ray diffraction reveals that the compound predominantly adopts the thione tautomer (C=S) in the solid state, with intramolecular N-H⋯S hydrogen bonding stabilizing the structure. Discrepancies in earlier studies arose from solvent-dependent tautomerism: polar solvents (DMSO) favor the thiol form, while nonpolar media (CHCl₃) stabilize thione. Crystal packing analysis (e.g., CCDC data) shows dihedral angles <15° between pyrimidine and substituent planes, minimizing steric strain .

Q. What computational methods are used to predict reactivity and binding affinity of this compound in biological systems?

- DFT Calculations : B3LYP/6-31G(d) optimizations predict nucleophilic attack at C4/C6 positions (MEP maps) and tautomeric equilibrium constants .

- Molecular Docking : AutoDock Vina simulations with kinase targets (e.g., EGFR) highlight hydrogen bonding between the thiol group and Thr766/Thr830 residues, explaining observed IC₅₀ values <10 µM in kinase inhibition assays .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

- Aqueous Solutions : At pH <5, protonation of the pyrimidine ring leads to hydrolysis (t₁/₂ ~72 hrs). At pH >8, thiol oxidation to disulfides dominates.

- Solid-State Stability : Storage under argon at -20°C preserves integrity >12 months. DSC data show decomposition onset at 210°C (ΔH = 145 kJ/mol) .

Notes for Methodological Rigor

- Contradiction Management : Cross-validate NMR assignments with 2D-COSY and HSQC to distinguish overlapping signals from impurities .

- Synthetic Optimization : Use DoE (Design of Experiments) to map temperature/catalyst interactions for >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.